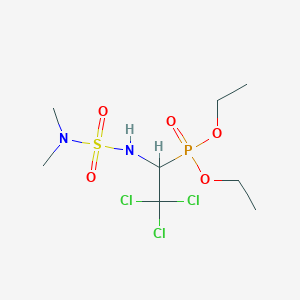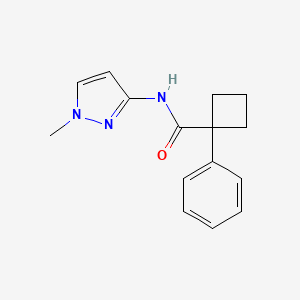
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of cyclobutane carboxamides and has been studied extensively for its pharmacological properties.
作用机制
The exact mechanism of action of N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators in the body. N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide may also act on other targets in the body, such as ion channels and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has been shown to reduce inflammation and pain in various animal models. It has also been found to reduce fever and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has been shown to have a good safety profile and does not produce significant side effects in animals.
实验室实验的优点和局限性
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its pharmacological properties are well-characterized. N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide also has a good safety profile and does not produce significant side effects in animals. However, one limitation of using N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of cyclooxygenase enzymes, which may have improved therapeutic efficacy. Another area of interest is the investigation of the potential use of N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide and its potential off-target effects.
合成方法
The synthesis of N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide involves the reaction of 1-phenylcyclobutane-1-carboxylic acid with 1-methylpyrazole in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide in its pure form.
科学研究应用
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18-11-8-13(17-18)16-14(19)15(9-5-10-15)12-6-3-2-4-7-12/h2-4,6-8,11H,5,9-10H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXTFOVBPCMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

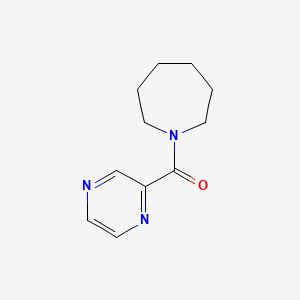
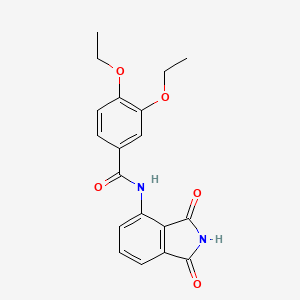
![(6-Bromonaphthalen-2-yl) 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7519091.png)
![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)

![N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7519128.png)
![2-(6-Chloro-3-oxo-2,3-dihydro-4H-benzo[B][1,4]oxazin-4-YL)-N-(prop-2-YN-1-YL)acetamide](/img/structure/B7519132.png)

![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
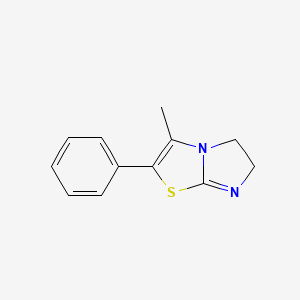
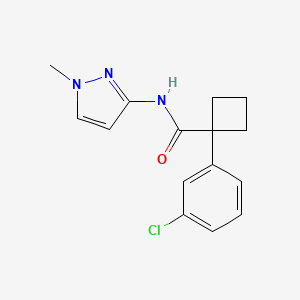
![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
